molecular formula C8H7F4N B121493 3-Fluoro-5-(trifluoromethyl)benzylamine CAS No. 150517-77-4

3-Fluoro-5-(trifluoromethyl)benzylamine

Cat. No. B121493
M. Wt: 193.14 g/mol
InChI Key: ADHUUMWSWNPEMZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzylamine is a chemical compound that is of significant interest in the field of medicinal chemistry and synthesis due to its trifluoromethyl group and fluorine atoms which can greatly influence the biological activity and physical properties of molecules. The presence of these fluorine atoms and the trifluoromethyl group can lead to unique intermolecular interactions and influence the molecular conformation and stability of the compounds in which they are incorporated .

Synthesis Analysis

The synthesis of compounds related to 3-Fluoro-5-(trifluoromethyl)benzylamine has been explored in various studies. For instance, a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines has been reported, which is crucial for the introduction of fluorine atoms into the benzylamine scaffold. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is essential for this reaction, indicating a method for the synthesis of fluorinated benzylamines . Additionally, the synthesis of a monosubstituted benzene-1,2-diamine building block from commercially available 3,5-bis(trifluoromethyl)benzylamine demonstrates the potential for creating derivatives of this compound .

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylated compounds have been investigated to understand the role of weak intermolecular interactions involving organic fluorine. These studies have shown that the molecular conformation and packing characteristics are influenced by a variety of intermolecular interactions, including hydrogen bonds and the "fluorous effect," which is characterized by C(sp3)–F...F–C(sp3) contacts in the crystalline lattice. The presence of a trifluoromethyl group on the phenyl ring can lead to variations in conformational flexibility and is associated with rotational disorder in some crystalline solids .

Chemical Reactions Analysis

The reactivity of trifluoromethyl groups in chemical reactions has been explored, particularly in the context of trifluoromethylation reactions. For example, fluoroform-derived CuCF3 has been used to trifluoromethylate aryl and heteroaryl halides, demonstrating high reactivity and chemoselectivity. This method allows for the introduction of trifluoromethyl groups into a wide range of aromatic compounds without the formation of side products, which is beneficial for the synthesis of trifluoromethylated products on a larger scale .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms and trifluoromethyl groups into aromatic compounds has a profound effect on their physical and chemical properties. For instance, soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These properties are attributed to the presence of trifluoromethyl groups and the overall molecular architecture of the compounds . The unique properties imparted by the trifluoromethyl and fluorine groups make compounds like 3-Fluoro-5-(trifluoromethyl)benzylamine valuable in the development of materials with specific performance characteristics.

Scientific Research Applications

  • Catalyzed Ortho-Fluorination : Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines has been reported, highlighting a protocol broadly applicable in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

  • Synthesis of Soluble Fluoro-Polyimides : A study on soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines, with applications in materials science, particularly in creating high-quality and purity polyimide films exhibiting excellent thermal stability (Xie et al., 2001).

  • Photoredox Catalysis in Fluoromethylation : Research focused on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, important in pharmaceuticals and agrochemicals, demonstrating advanced methods for introducing fluoromethyl groups into various skeletons (Koike & Akita, 2016).

  • Advances in Trifluoromethylation Reactions : A review discussing the trifluoromethylation reactions of diverse organic substrates, highlighting the importance of electrophilic trifluoromethylating species in biological and material sciences (Barata‐Vallejo, Lantaño, & Postigo, 2014).

  • Pd(II)-Catalyzed Ortho-Trifluoromethylation : This study describes a Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, useful in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).

  • Aromatic Trifluoromethylation with Metal Complexes : An overview of the historical and modern methods for the selective introduction of trifluoromethyl groups into organic molecules, which are significant in various industrial applications (Tomashenko & Grushin, 2011).

Safety And Hazards

3-Fluoro-5-(trifluoromethyl)benzylamine is classified as a flammable liquid (Category 4), H227. It can cause severe skin burns and eye damage (Skin corrosion Category 1B, H314; Serious eye damage Category 1, H318) . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHUUMWSWNPEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369836
Record name 3-Fluoro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzylamine

CAS RN

150517-77-4
Record name 3-Fluoro-5-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150517-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PK Mishra, S Verma, M Kumar, A Kumar… - Chemical …, 2019 - pubs.rsc.org
… Highly electron-deficient arylmethylamines such as 3,5-trifluoromethyl benzylamine 2g and 3-fluoro-5-trifluoromethyl benzylamine 2h were reacted well to furnish the isoquinolines 4f …
Number of citations: 10 pubs.rsc.org
CD Guillon, GA Koppel, MJ Brownstein… - Bioorganic & medicinal …, 2007 - Elsevier
The azetidinone LY307174 (1) was identified as a screening lead for the vasopressin V1a receptor (IC 50 45nM at the human V1a receptor) based on molecular similarity to …
Number of citations: 103 www.sciencedirect.com
AK Strunz, AJM Zweemer, C Weiss… - Bioorganic & Medicinal …, 2015 - Elsevier
Activation of chemokine CC receptors subtype 2 (CCR2) plays an important role in chronic inflammatory processes such as atherosclerosis, multiple sclerosis and rheumatoid arthritis. A …
Number of citations: 12 www.sciencedirect.com
MS Shchepinov, R Chalk, EM Southern - Tetrahedron, 2000 - Elsevier
New tags and an encoding strategy for combinatorial synthesis are described. Combinatorial libraries of short oligonucleotides attached to TentaGel beads were synthesised by a split-…
Number of citations: 49 www.sciencedirect.com
J Xu, J Berastegui-Cabrera, N Ye… - Journal of medicinal …, 2020 - ACS Publications
An effective therapy for human adenovirus (HAdV) infections in immunocompromised patients and healthy individuals with community-acquired pneumonia remains an unmet medical …
Number of citations: 10 pubs.acs.org
KS Ahammed, R Pal, J Chakraborty… - Journal of medicinal …, 2019 - ACS Publications
Structural integrity of the bacterial genome plays an important role in bacterial survival. Cellular consequences of an intolerable amount of change in the DNA structure are not well …
Number of citations: 11 pubs.acs.org
KJ Capps - 2005 - search.proquest.com
The solution-phase combinatorial program in the Boger lab has provided a general strategy for the development of agonists and antagonists of protein-protein and protein-DNA …
Number of citations: 2 search.proquest.com
DL Boger, J Goldberg, W Jiang, W Chai… - Bioorganic & medicinal …, 1998 - Elsevier
Full details of the preparation of iminodiacetic acid diamide dimer (2040 compounds), trimer (560 compounds), and tetramer (1596 compounds) libraries by multistep convergent …
Number of citations: 75 www.sciencedirect.com
S Nagashree, CS Karthik, BL Sudarshan… - Journal of Pharmacy …, 2015 - Citeseer
In the present study, a series of new Schiff bases of 2-amino-4-chloropyridine derivatives 3 (ap) were synthesized from the building blocks of 2-amino-4-chloropyridine (1) and different …
Number of citations: 2 citeseerx.ist.psu.edu
DL Boger, J Goldberg - Combinatorial chemistry: Practical …, 2000 - books.google.com
This chapter illustrates the types of libraries that can be synthesized by solution phase combinatorial chemistry. The synthesis of individual compounds, libraries composed of small (10-…
Number of citations: 4 books.google.com

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